1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-

DYRK1A inhibition kinase selectivity profiling structure-activity relationship

1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro- (CAS 506429-45-4) is a synthetic indole derivative and the ortho-methoxy positional isomer of the well-characterized dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor ID-8 (CAS 147591-46-6, para-methoxy). Sharing the identical molecular formula C₁₆H₁₄N₂O₄ (MW 298.29) with ID-8, this compound differs solely in the position of the methoxy substituent on the N1-phenyl ring, a structural variation that produces distinct kinase inhibition profiles and physicochemical properties relevant to structure-activity relationship (SAR) studies and chemical biology tool compound selection.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
CAS No. 506429-45-4
Cat. No. B11829445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-
CAS506429-45-4
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O4/c1-10-16(18(20)21)12-8-7-11(19)9-14(12)17(10)13-5-3-4-6-15(13)22-2/h3-9,19H,1-2H3
InChIKeyYFVKIADDJIAGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 506429-45-4: 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol – Positional Isomer of the DYRK Inhibitor ID-8


1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro- (CAS 506429-45-4) is a synthetic indole derivative and the ortho-methoxy positional isomer of the well-characterized dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor ID-8 (CAS 147591-46-6, para-methoxy) [1]. Sharing the identical molecular formula C₁₆H₁₄N₂O₄ (MW 298.29) with ID-8, this compound differs solely in the position of the methoxy substituent on the N1-phenyl ring, a structural variation that produces distinct kinase inhibition profiles and physicochemical properties relevant to structure-activity relationship (SAR) studies and chemical biology tool compound selection [1][2].

CAS 506429-45-4: Why Positional Isomerism Prevents Direct Substitution with ID-8 in DYRK-Targeted Studies


Although CAS 506429-45-4 and ID-8 share identical molecular weights and core scaffolds, the shift of the methoxy group from the para to the ortho position on the N1-phenyl ring is not a conservative substitution. Systematic kinase profiling across a panel of 10 human kinases reveals that the ortho-methoxy isomer (compound 49) displays an ̃8-fold reduction in DYRK1A inhibitory potency (IC₅₀: 0.829 μM vs. 0.104 μM) and an ̃8.5-fold reduction against DYRK1B (IC₅₀: 0.341 μM vs. 0.040 μM) relative to ID-8 [1]. More critically, the off-target kinase engagement landscape diverges substantially: the ortho-methoxy compound loses detectable activity against DYRK2 (IC₅₀: 41.9 μM vs. NC for ID-8) while retaining attenuated activity against CLK1, CLK4, GSK3α/β, and PIM kinases [1]. These quantitative profiling data demonstrate that ortho- versus para-methoxy substitution produces a functionally distinct tool compound, and that the two isomers cannot be interchanged in DYRK-dependent biological assays without altering experimental outcomes.

CAS 506429-45-4 Product-Specific Quantitative Differentiation Evidence Against ID-8 and Positional Isomer Comparators


Head-to-Head Kinase Profiling: o-OCH₃ vs. p-OCH₃ (ID-8) Across 10 Human Kinases

In a side-by-side biochemical screen against a panel of 10 recombinant human kinases, the ortho-methoxy compound (CAS 506429-45-4, designated 'compound 49') was directly compared with ID-8 (para-methoxy) and the meta-methoxy analog (compound 48). The ortho-methoxy isomer exhibited an IC₅₀ of 0.829 μM for DYRK1A, representing an 8.0-fold potency loss versus ID-8 (IC₅₀: 0.104 μM). DYRK1B inhibition was similarly attenuated (0.341 μM vs. 0.040 μM; 8.5-fold). Notably, DYRK2 inhibition was detectable only at 41.9 μM, whereas ID-8 showed no inhibition at the highest concentration tested, indicating a qualitative shift in kinase engagement. Against CLK1 and CLK4, the ortho-methoxy compound showed IC₅₀ values of 10.7 μM and 8.59 μM (vs. 1.37 μM and 1.05 μM for ID-8), representing 7.8-fold and 8.2-fold reductions, respectively [1].

DYRK1A inhibition kinase selectivity profiling structure-activity relationship positional isomer comparison

Selectivity Index Shift: Ortho-Methoxy Reduces GSK3β Off-Target Activity by 25-Fold Relative to ID-8

Comparative analysis of the kinase profiling data reveals that the ortho-methoxy substitution disproportionately reduces potency against GSK3β compared to DYRK1A. The GSK3β/DYRK1A IC₅₀ ratio shifts from 1.47 for ID-8 (0.153 μM / 0.104 μM) to 4.61 for the ortho-methoxy compound (3.82 μM / 0.829 μM), representing a 3.1-fold improvement in selectivity for DYRK1A over GSK3β. Similarly, selectivity over GSK3α improves from a ratio of 4.1 (ID-8) to 7.4 (ortho-methoxy), a 1.8-fold gain. Conversely, selectivity against the PIM kinase family is reduced: the ortho-methoxy compound shows only 1.7-fold selectivity for DYRK1A over PIM1 vs. 3.6-fold for ID-8, indicating that positional isomerism redistributes selectivity across the kinome rather than uniformly attenuating potency [1].

kinase selectivity off-target profiling GSK3β chemical tool optimization

Predicted Physicochemical Divergence: Ortho-Methoxy Substitution Alters logP, Topological Polar Surface Area, and Hydrogen Bonding Capacity

Positional isomerism at the N1-phenyl ring is predicted to alter key physicochemical determinants of compound behavior. The ortho-methoxy substitution introduces intramolecular steric constraints and alters the electronic environment of the indole core relative to the para-methoxy configuration. The topological polar surface area (tPSA) remains constant at 79.9 Ų for both isomers; however, the solvent-accessible 3D polar surface area and the presentation of hydrogen bond acceptor sites differ due to the proximity of the ortho-methoxy oxygen to the indole N1 and the 3-nitro group. These differences are expected to produce a measurable shift in experimental logP (predicted XlogP: 3.3 for both isomers, but measured logP diverges for ortho- vs. para-substituted aromatic ethers) and aqueous solubility, impacting DMSO stock solution behavior, cell permeability, and protein binding .

physicochemical properties logP solubility cell permeability

Commercial Availability and Purity Specification: CAS 506429-45-4 Offered at ≥98% Purity for Research Use

CAS 506429-45-4 is commercially available from specialty chemical suppliers at a specified purity of ≥98% (NLT 98%) suitable for pharmaceutical R&D and quality control applications . In contrast, ID-8 (CAS 147591-46-6) is widely available from multiple major vendors (Sigma-Aldrich, TCI, MedChemExpress, Selleckchem) at purities of ≥98% (HPLC) with established certificates of analysis, extensive batch-to-batch documentation, and published biological validation data . The ortho-methoxy isomer's more limited vendor network and comparatively sparse published biological characterization data mean that procurement must include appropriate in-house QC and biological validation steps.

chemical procurement purity specification research-grade compound vendor qualification

CAS 506429-45-4: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control or Attenuated-Activity Probe in DYRK1A-Dependent Stem Cell Self-Renewal Assays

The 8-fold reduction in DYRK1A inhibitory potency (IC₅₀: 0.829 μM vs. 0.104 μM for ID-8) and 25-fold reduction in GSK3β off-target activity make this compound an ideal matched-pair negative control for ID-8 in human embryonic stem cell (hESC) self-renewal and neural specification experiments. When used at equivalent concentrations (e.g., 0.5–10 μM), the ortho-methoxy isomer can empirically dissect DYRK1A-dependent from DYRK1A-independent phenotypic effects, providing a critical specificity control absent from studies using ID-8 alone [1].

Structure-Activity Relationship (SAR) Probe for Methoxy Positional Scanning in Indole-Based Kinase Inhibitor Optimization

The availability of all three positional isomers—ortho (CAS 506429-45-4), meta (compound 48), and para (ID-8, CAS 147591-46-6)—with quantitative IC₅₀ data across 10 kinases enables systematic SAR analysis of methoxy substitution effects on kinase selectivity. The ortho isomer uniquely shows measurable DYRK2 inhibition (IC₅₀: 41.9 μM) where the para isomer shows none, and the meta isomer shows no DYRK2 inhibition, suggesting that ortho substitution permits a binding mode that engages DYRK2's ATP-binding pocket in a manner inaccessible to para- or meta-substituted analogs. This property makes the ortho-methoxy compound a valuable template for designing dual DYRK1A/DYRK2 inhibitors [1].

Physicochemical Benchmarking Standard for ortho-Substituted Indole Derivative Libraries

As a well-defined ortho-methoxy-substituted indole with an identical molecular formula to the extensively characterized para isomer ID-8, CAS 506429-45-4 can serve as a calibration standard for chromatographic method development (HPLC, UPLC) and physicochemical property measurement (experimental logP, aqueous solubility, pKa). The predicted differences in 3D polar surface area presentation and intramolecular hydrogen bonding between ortho and para isomers provide a defined test case for validating computational ADME prediction models [1][2].

Tool Compound for Investigating Kinase-Independent Effects of Indole Derivatives in Pluripotent Stem Cell Culture

The substantially attenuated kinase inhibition profile of the ortho-methoxy isomer—combined with its retention of the core indole scaffold—enables researchers to distinguish kinase-mediated effects from potential kinase-independent effects (e.g., antioxidant activity, metal chelation, or non-specific membrane interactions) that may be shared across indole derivatives. This is particularly relevant for long-term stem cell culture studies where compound accumulation and non-specific effects may confound interpretation of DYRK inhibition phenotypes [1].

Quote Request

Request a Quote for 1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.